molecular formula C9H14N2O3 B2647803 1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2230803-63-9

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2647803
CAS No.: 2230803-63-9
M. Wt: 198.222
InChI Key: ADCBKPKIJRPCQY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxy group and a methyl group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propanol with 5-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve high purity and yield of the final product.

Chemical Reactions Analysis

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like LiAlH4 or NaBH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid:

    2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy and methyl group but is based on a different core structure, the propiophenone.

The uniqueness of this compound lies in its specific pyrazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-7(8(12)13)4-10-11(6)5-9(2,3)14/h4,14H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBKPKIJRPCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)(C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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